molecular formula C14H19N3O3S B2808895 5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol CAS No. 721415-74-3

5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2808895
CAS No.: 721415-74-3
M. Wt: 309.38
InChI Key: UORURPCJFMFMQP-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a dimethoxyphenyl group and a methoxypropyl group, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions: The dimethoxyphenyl and methoxypropyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the substituent groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of strong bases.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and substituent groups may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4H-[1,2,4]Triazole-3-thiol: A simpler triazole derivative without the dimethoxyphenyl and methoxypropyl groups.

    5-Phenyl-4H-[1,2,4]triazole-3-thiol: A triazole derivative with a phenyl group instead of the dimethoxyphenyl group.

    5-(3,4-Dimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol: A triazole derivative with only the dimethoxyphenyl group.

Uniqueness

5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of both the dimethoxyphenyl and methoxypropyl groups. These substituents may enhance its chemical stability, biological activity, and potential for diverse applications compared to simpler triazole derivatives.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-18-8-4-7-17-13(15-16-14(17)21)10-5-6-11(19-2)12(9-10)20-3/h5-6,9H,4,7-8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORURPCJFMFMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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